2-Pyridylmethyl methoxydiphenylacetate hydrochloride
Description
2-Pyridylmethyl methoxydiphenylacetate hydrochloride is an organic salt characterized by a methoxydiphenylacetate ester backbone and a 2-pyridylmethyl substituent.
Properties
CAS No. |
49802-64-4 |
|---|---|
Molecular Formula |
C21H20ClNO3 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
pyridin-1-ium-2-ylmethyl 2-methoxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C21H19NO3.ClH/c1-24-21(17-10-4-2-5-11-17,18-12-6-3-7-13-18)20(23)25-16-19-14-8-9-15-22-19;/h2-15H,16H2,1H3;1H |
InChI Key |
MUCYTUDICYDWPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC3=CC=CC=[NH+]3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridylmethyl methoxydiphenylacetate hydrochloride involves several steps, starting with the preparation of the pyridine ring. One common method involves the use of palladium catalysts under microwave irradiation to produce 2-pyridones in good-to-high yields . Another approach involves the reaction of 2-fluoro pyridine under specific conditions to obtain 2-pyridone .
Industrial Production Methods: Industrial production of this compound typically involves continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, a simplified bench-top continuous flow setup can be used to produce 2-methylated pyridines with high selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridylmethyl methoxydiphenylacetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, boron tribromide, boron trichloride, silyl iodides, thiolates, and aluminum trichloride . These reagents facilitate the transformation of the compound under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the demethylation of 2-methoxypyridine can yield 2-pyridone .
Scientific Research Applications
2-Pyridylmethyl methoxydiphenylacetate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various heterocyclic compounds. In biology, it has applications in the study of enzyme inhibitors and receptor ligands. In medicine, it is investigated for its potential therapeutic effects, including its role as a thrombin inhibitor . Additionally, it has industrial applications in the production of dyes and fluorescent materials .
Mechanism of Action
The mechanism of action of 2-Pyridylmethyl methoxydiphenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyridylmethyl-functionalized esters and amine derivatives. Key comparisons include:
Table 1: Key Structural and Functional Differences
Reactivity and Catalytic Behavior
- Coordination Chemistry: Pyridylmethyl-containing ligands, like TPA, form stable complexes with transition metals (e.g., Mn(II), Fe(II), Co(II)). These complexes exhibit redox activity and electrochemical stability, as seen in Co(II)-tpmc (tetra-pyridylmethyl cyclam) complexes . The 2-pyridylmethyl group in the target compound likely enhances metal-binding affinity, similar to TPA-based systems. Example: Mn(II)-TPA complexes show non-radical oxidative pathways for contaminant degradation, while Fe(II) analogs favor radical mechanisms .
- Ester Reactivity: Compared to ethylphenidate hydrochloride (an ethyl ester), the 2-pyridylmethyl ester group may alter hydrolysis rates or metabolic stability. Ethylphenidate is a known impurity in methylphenidate synthesis, highlighting the pharmaceutical relevance of ester substitutions .
Critical Analysis of Research Findings
- Electrochemical Stability :
Co(II)-tpmc complexes with pyridylmethyl ligands exhibit stable redox behavior, suggesting that the target compound’s pyridylmethyl group could confer similar stability in metal coordination . - Degradation Efficiency: Mn(II)-TPA complexes achieve higher turnover numbers (TON = 0.8–1.2) than Fe(II) systems (TON = 0.4–0.6) in contaminant degradation, emphasizing the role of metal-ligand pairing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
